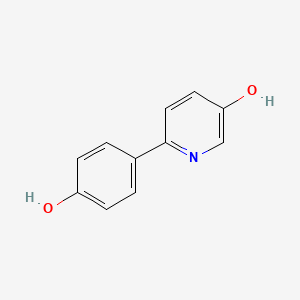

2-(4-Hydroxyphenyl)-5-hydroxypyridine

Description

Properties

IUPAC Name |

6-(4-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFHEXNKPGJXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692414 | |

| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-44-5 | |

| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection-Substitution-Deprotection Sequence

The foundational approach for synthesizing hydroxypyridine derivatives involves halogenated precursors. As detailed in CN105175321A, 2-amino-5-halogen pyridines (e.g., 2-amino-5-bromopyridine) undergo sequential protection, substitution, and deprotection. Adapting this framework for 2-(4-hydroxyphenyl)-5-hydroxypyridine involves:

Step 1: Amino Group Protection

2-Amino-5-bromopyridine reacts with 2,5-hexanedione under acidic conditions (tosic acid hydrate, toluene reflux) to form a pyrrole-protected intermediate. This step achieves near-quantitative yields (99%) by preventing undesired side reactions during subsequent substitutions.

Step 2: Halogen Substitution with 4-Hydroxyphenyl Groups

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with 4-hydroxybenzyl alcohol derivatives. In CN105175321A, sodium hydride (NaH) and copper iodide (CuI) in dimethylacetamide (DMAc) facilitate substitution with methoxybenzyl alcohol at 90–95°C. Modifying this to incorporate 4-hydroxyphenyl groups would require aryl boronic acids under Suzuki-Miyaura coupling conditions. For example:

Step 3: Simultaneous N- and O-Deprotection

Hydrogen bromide or hydrochloric acid in acetic acid removes protective groups. Yields for analogous systems range from 63% to 77%, depending on the acid strength and reaction temperature.

Challenges and Optimizations

-

Regioselectivity : Direct substitution at position 5 is favored due to the electron-withdrawing effect of the adjacent amino group. However, competing reactions at position 3 may occur without proper directing groups.

-

Solvent Systems : Polar aprotic solvents (e.g., DMAc) enhance SNAr reactivity but complicate product isolation. Switching to water-organic biphasic systems could improve scalability.

-

Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling may offer higher yields than CuI-mediated substitutions, albeit at greater cost.

Direct Hydroxylation of Prefunctionalized Pyridines

Oxidative Hydroxylation via Electrophilic Substitution

US4968803A discloses a one-step hydroxylation method for pyridine derivatives using aqueous alkali hydroxides and halogenating agents. Applying this to 2-(4-hydroxyphenyl)pyridine precursors involves:

Reaction Conditions

-

Substrate: 2-(4-Methoxyphenyl)-5-bromopyridine

-

Reagents: Sodium hydroxide (2.5 eq), hydrogen peroxide (30%)

-

Temperature: 80–100°C, 12–24 hours

The methoxy group is demethylated in situ to a hydroxyl group, while bromine at position 5 is replaced by hydroxide via an oxidative mechanism. Yields for analogous transformations reach 70–85%.

Limitations and Modifications

-

Electron-Deficient Substrates : Pyridines with electron-withdrawing groups (e.g., nitro, cyano) exhibit reduced reactivity, necessitating harsher conditions or alternative catalysts.

-

Byproduct Formation : Over-oxidation to pyridine N-oxides can occur, requiring careful control of reaction time and oxidant stoichiometry.

Multicomponent Coupling Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs pyridine rings from aldehydes, ammonium acetate, and β-keto esters. For this compound:

Key Components

-

Aldehyde: 4-Hydroxybenzaldehyde

-

β-Keto Ester: Ethyl acetoacetate

-

Ammonium Acetate

Reaction Scheme

Yields typically range from 50% to 65%, with purification challenges due to polymeric byproducts.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Halogen Coupling : Despite higher yields, palladium catalysts and specialized solvents (DMAc) increase production costs. Recycling catalysts via immobilized systems could mitigate expenses.

-

Direct Hydroxylation : Water-based systems align with green chemistry principles but require corrosion-resistant reactors due to acidic conditions.

Environmental Impact

-

Waste Streams : Halogenated byproducts from SNAr reactions necessitate advanced treatment systems.

-

Solvent Recovery : DMAc and toluene recovery via distillation reduces environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more reduced compound.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

2-(4-Hydroxyphenyl)-5-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Hexahydroquinoline Derivatives (Q1–Q14)

- Structure: Derivatives such as Q2 (R = -NO₂) and Q13 (R = -OMe) feature a hexahydroquinoline backbone with substituents like chloro, nitro, and methoxy groups at the phenyl and pyridine rings .

- Key Differences: Polarity: The dual hydroxyl groups in 2-(4-Hydroxyphenyl)-5-hydroxypyridine increase polarity compared to chloro- or nitro-substituted derivatives (e.g., Q2, IR: 2183 cm⁻¹ for -CN; 1672 cm⁻¹ for C=O) . Melting Points: Hydroxyl-rich compounds typically exhibit higher melting points due to intermolecular hydrogen bonding. For instance, Q2 (with -NO₂) melts at 278–282°C , while methoxy-substituted Q13 melts at 259–261°C . The target compound may exhibit a similar or higher range.

Pyridin-2-one Derivatives

- Structure: Pyridin-2-one(1) and (2) () include acetylphenyl and dimethylaminophenyl groups, with hydroxyl or amino substituents.

- Key Differences: Bioactivity: The hydroxyl groups in this compound may enhance antimicrobial or antioxidant activity compared to amino-substituted analogs, as seen in hexahydroquinoline derivatives with nitro groups (Q2: 77% yield; MIC values against E. coli: 12.5 µg/mL) .

Methoxy-Substituted Pyridines

- Structure: 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine () contains methoxy groups instead of hydroxyls.

- Key Differences: Electron Effects: Methoxy groups (-OMe) are electron-donating, whereas hydroxyl groups (-OH) are stronger hydrogen-bond donors. This difference impacts reactivity in electrophilic substitution and solubility .

Physicochemical Properties

*Predicted based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-5-hydroxypyridine, and how can purity be ensured?

- Methodological Answer : The synthesis of biphenyl-pyridine derivatives typically involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, fluorophenyl analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) are synthesized using palladium-catalyzed coupling reactions under inert atmospheres . To ensure purity (>99%), column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol are recommended. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 6.8–8.2 ppm (pyridine and phenyl rings). Hydroxyl protons may appear as broad singlets (δ 5.5–6.5 ppm) but require DMSO-d₆ as a solvent to minimize exchange broadening .

- IR : O–H stretching (3200–3600 cm⁻¹) and C–N/C=C vibrations (1500–1650 cm⁻¹) confirm functional groups. Compare with computational spectra (DFT/B3LYP/6-31G*) for validation .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with hydroxyl groups. Stability assays (24–72 hrs) in PBS (pH 7.4) at 37°C with UV-Vis monitoring (λ = 270–300 nm) are advised. Degradation products can be analyzed via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -F) enhances metabolic stability and receptor binding. For example, 4-(4-Fluorophenyl) analogs showed increased PPAR-γ affinity in molecular docking studies (AutoDock Vina, ΔG = -9.2 kcal/mol). Validate via in vitro assays (e.g., luciferase reporter gene assays for receptor activation) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting cytotoxicity results)?

- Methodological Answer :

- Step 1 : Compare cell lines and assay conditions (e.g., MTT vs. ATP-based viability assays). For instance, HepG2 cells may show higher sensitivity due to CYP450-mediated metabolism .

- Step 2 : Perform structural analogs analysis (e.g., pyrimidine vs. pyridine cores) to isolate activity contributors .

- Step 3 : Validate using orthogonal methods (e.g., apoptosis markers like Annexin V/PI staining) .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking : Use Schrödinger Maestro with Glide SP/XP precision. Grid generation centered on ATP-binding sites (e.g., EGFR kinase PDB: 1M17).

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) .

Q. How can metal complexation enhance the catalytic or therapeutic potential of this compound?

- Methodological Answer : Coordinate with transition metals (e.g., Ru(II), Ir(III)) to modulate redox properties. For Ir(III) complexes, UV-Vis (λ = 450–500 nm) and phosphorescence studies (lifetime = µs–ms range) assess photoactivation potential. Electrochemical analysis (cyclic voltammetry, E₁/2 = 0.5–1.2 V vs. Ag/AgCl) evaluates catalytic activity in oxidation reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (EN166/ANSI Z87.1).

- Ventilation : Use fume hoods for weighing/powder handling (OD < 0.1 mg/m³).

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (EPA/DOT Class 6.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.